molecular formula C4H2Cl2N2O B1604598 3,6-Dichloropyridazine 1-oxide CAS No. 25974-26-9

3,6-Dichloropyridazine 1-oxide

Cat. No.: B1604598
CAS No.: 25974-26-9
M. Wt: 164.97 g/mol
InChI Key: XNSLXGJVOZZINC-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine 1-oxide is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an oxygen atom bonded to the nitrogen at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyridazine 1-oxide typically involves the reaction of 3,6-dichloropyridazine with an acid anhydride and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

  • React 3,6-dichloropyridazine with an acid anhydride.
  • Add hydrogen peroxide (concentration of 60% or less) to the reaction mixture.
  • Maintain the reaction conditions to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyridazine 1-oxide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as sodium sulphide, thiourea, and phenylmethanethiol.

    Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to yield different derivatives.

Major Products:

Scientific Research Applications

3,6-Dichloropyridazine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazine 1-oxide involves its ability to undergo oxidation and generate reactive oxygen species (ROS)This enhances the compound’s ROS generation efficiency, making it effective in applications such as photodynamic therapy .

Properties

IUPAC Name

3,6-dichloro-1-oxidopyridazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSLXGJVOZZINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](N=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293868
Record name 3,6-dichloropyridazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25974-26-9
Record name NSC92733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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